molecular formula C19H18FN3O2S B2688365 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide CAS No. 2415465-99-3

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide

Cat. No.: B2688365
CAS No.: 2415465-99-3
M. Wt: 371.43
InChI Key: KBBIQDGCKYBMTH-UHFFFAOYSA-N
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Description

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide typically involves multi-step organic synthesis

    Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under basic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Pyridine Ring: The final step involves coupling the thiazole derivative with a pyridine carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzonitrile: Shares the fluorine and methoxy groups but lacks the thiazole and pyridine rings.

    2-chloro-5-fluoropyrimidine: Contains a fluorine atom and a pyrimidine ring but differs in the overall structure and functional groups.

Uniqueness

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide is unique due to its combination of a pyridine ring, thiazole ring, and methoxyphenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

5-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-12-16(20)7-8-17(22-12)18(24)21-10-9-14-11-26-19(23-14)13-3-5-15(25-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBIQDGCKYBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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